
N'-(1-methyl-3-phenylpropylidene)-4-(4-morpholinylmethyl)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-(1-methyl-3-phenylpropylidene)-4-(4-morpholinylmethyl)benzohydrazide, also known as MPBH, is a hydrazone derivative that has been studied for its potential therapeutic applications. This compound has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties, making it a promising candidate for drug development.
Scientific Research Applications
N'-(1-methyl-3-phenylpropylidene)-4-(4-morpholinylmethyl)benzohydrazide has been the subject of numerous scientific studies due to its potential therapeutic applications. One study investigated the anti-inflammatory effects of this compound in a rat model of acute inflammation. The results showed that this compound significantly reduced inflammation and edema, suggesting its potential as an anti-inflammatory agent.
Another study explored the analgesic properties of this compound in a mouse model of nociceptive pain. The results showed that this compound effectively reduced pain sensitivity, indicating its potential as an analgesic agent.
Mechanism of Action
The exact mechanism of action of N'-(1-methyl-3-phenylpropylidene)-4-(4-morpholinylmethyl)benzohydrazide is not fully understood, but it is believed to involve the modulation of various neurotransmitters and receptors in the central nervous system. This compound has been shown to interact with the GABAergic system, which plays a crucial role in the regulation of pain and anxiety.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to modulate the release of various neurotransmitters, including glutamate and GABA, which are involved in the regulation of pain and anxiety. This compound has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One advantage of using N'-(1-methyl-3-phenylpropylidene)-4-(4-morpholinylmethyl)benzohydrazide in lab experiments is its relatively low toxicity compared to other compounds. However, its low solubility in water can make it difficult to work with in certain experimental settings. Additionally, the exact mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are several potential future directions for research on N'-(1-methyl-3-phenylpropylidene)-4-(4-morpholinylmethyl)benzohydrazide. One area of interest is its potential as a treatment for anxiety disorders, as it has been shown to have anxiolytic effects in animal models. Additionally, further research is needed to fully elucidate the mechanism of action of this compound and to explore its potential therapeutic applications in other areas, such as epilepsy and neurodegenerative diseases.
Synthesis Methods
The synthesis of N'-(1-methyl-3-phenylpropylidene)-4-(4-morpholinylmethyl)benzohydrazide involves the condensation reaction between 4-(4-morpholinylmethyl)benzohydrazide and 1-methyl-3-phenylpropylidene. The reaction is typically carried out in the presence of a catalyst, such as acetic acid or hydrochloric acid, under reflux conditions. The resulting product is then purified and characterized using various spectroscopic techniques, such as NMR and IR.
properties
IUPAC Name |
4-(morpholin-4-ylmethyl)-N-[(E)-4-phenylbutan-2-ylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2/c1-18(7-8-19-5-3-2-4-6-19)23-24-22(26)21-11-9-20(10-12-21)17-25-13-15-27-16-14-25/h2-6,9-12H,7-8,13-17H2,1H3,(H,24,26)/b23-18+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNMRKFRLRRWECO-PTGBLXJZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)CN2CCOCC2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=C(C=C1)CN2CCOCC2)/CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-imidazo[1,2-a]pyrimidin-2-yl-N,N-dimethylbenzenesulfonamide](/img/structure/B5712797.png)
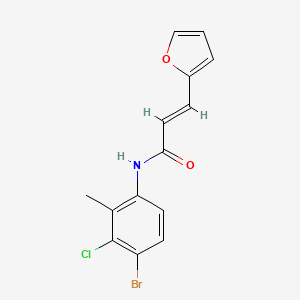
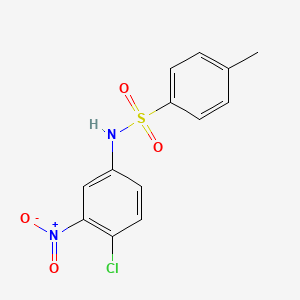


![methyl 2-methyl-3-{[(2-nitrophenyl)acetyl]amino}benzoate](/img/structure/B5712839.png)
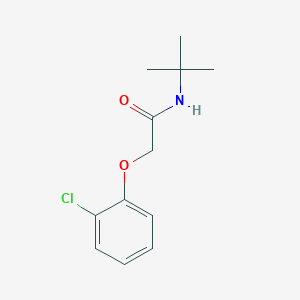
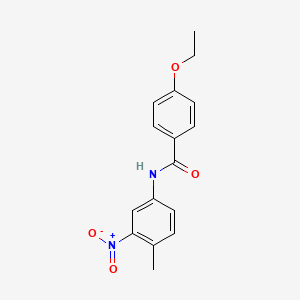
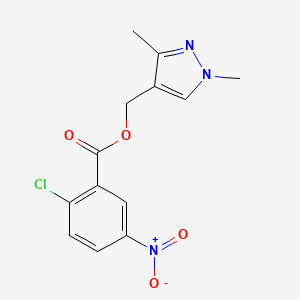
![3-(2-furyl)-N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5712857.png)
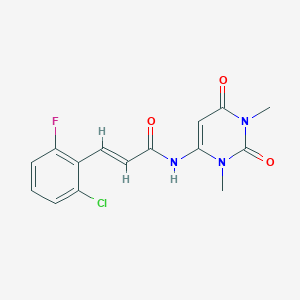
![2-[(2-oxopropyl)thio]-4,6-diphenylnicotinonitrile](/img/structure/B5712879.png)

![3-fluoro-N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5712889.png)